N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

HIV-1 Integrase Strand Transfer Inhibition Metal Chelation

N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-06-1) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. This scaffold has been extensively investigated in medicinal chemistry, most notably as a core structure for HIV-1 integrase strand transfer inhibitors (INSTIs) and for cannabinoid CB2 receptor agonists with anti-proliferative properties.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 899741-06-1
Cat. No. B2830123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899741-06-1
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C17H15N3O3/c1-20-15-11(5-4-8-18-15)9-14(17(20)22)16(21)19-12-6-3-7-13(10-12)23-2/h3-10H,1-2H3,(H,19,21)
InChIKeyJNCUVQJAOTYRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-06-1): Compound Class and Structural Context for Research Procurement


N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-06-1) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. This scaffold has been extensively investigated in medicinal chemistry, most notably as a core structure for HIV-1 integrase strand transfer inhibitors (INSTIs) [1] and for cannabinoid CB2 receptor agonists with anti-proliferative properties [2]. The target compound features a distinguishing N1-methyl substitution on the naphthyridone ring system and a 3-methoxyphenyl amide moiety at the C3-carboxamide position.

Why In-Class 1,8-Naphthyridine-3-Carboxamides Cannot Be Interchanged: The Critical Role of N1-Substitution for Target Engagement and Resistance Profiles


Within the 1,8-naphthyridine-3-carboxamide chemotype, subtle modifications at the N1 position profoundly alter pharmacological behavior. The extensively characterized 1-hydroxy-2-oxo series (e.g., L-870,810 and its analogs) functions as potent HIV-1 INSTIs, with the N1-hydroxyl group engaging the catalytic magnesium ions in the integrase active site [1]. Replacement of the N1-hydroxy with an N1-methyl group, as in the target compound, eliminates this critical metal-chelating functionality, which is expected to abrogate integrase inhibitory activity in the strand transfer assay [1]. Conversely, the 2-oxo-1,8-naphthyridine-3-carboxamide scaffold (lacking N1-hydroxyl substitution) has demonstrated alternative pharmacology as a selective CB2 receptor agonist [2], indicating that N1-substitution dictates target selectivity. Therefore, generic substitution within this compound class is scientifically unsound, as the N1 substituent fundamentally determines the mechanism of action and biological target engagement.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-06-1) Relative to In-Class Analogs


N1-Methyl vs. N1-Hydroxy Substitution: Predicted Loss of HIV-1 Integrase Strand Transfer Inhibitory Activity

The N1-hydroxy group is essential for the INSTI activity of 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides, as it coordinates the two catalytic Mg²⁺ ions in the integrase active site. The prototype compound L-870,810 (8-hydroxy-(1,6)-naphthyridine-7-carboxamide) inhibits integrase strand transfer with an IC₅₀ of 10 nM and suppresses HIV-1 spread in cell culture with an EC₉₅ of 0.39 µM [1]. The target compound, bearing an N1-methyl group, lacks the capacity for metal chelation and is therefore predicted to be inactive or substantially less potent in integrase strand transfer assays. No direct INSTI activity data are available for the target compound from admissible primary sources. This structural difference constitutes a definitive mechanistic divergence from the 1-hydroxy INSTI series [1].

HIV-1 Integrase Strand Transfer Inhibition Metal Chelation

CB2 Receptor Agonist Pharmacology: Scaffold Precedent for N1-Alkyl-2-oxo-1,8-naphthyridine-3-carboxamides

The 2-oxo-1,8-naphthyridine-3-carboxamide scaffold (without N1-hydroxyl) has demonstrated selective CB2 receptor agonism. Compound LV50, a structurally related 2-oxo-1,8-naphthyridine-3-carboxamide derivative, exhibited high CB2 receptor affinity and induced apoptosis in Jurkat leukemia cells, with proapoptotic effects confirmed by Annexin V staining, PARP cleavage, and caspase activation [1]. The anti-proliferative effect was reversed by a selective CB2 receptor antagonist, confirming target-mediated activity. While the target compound differs in its specific N1-substituent (methyl) and the 3-methoxyphenyl amide moiety, it belongs to the same 2-oxo-1,8-naphthyridine-3-carboxamide chemotype and lacks the N1-hydroxy group, making CB2 receptor modulation a plausible, though unvalidated, mechanistic hypothesis. No direct CB2 receptor binding or functional data are available for the target compound itself.

CB2 Cannabinoid Receptor Apoptosis Leukemia

Structural Differentiation from 1-Hydroxy-2-oxo INSTIs: Absence of Key Resistance-Associated Mutational Interactions

Resistance to 1-hydroxy naphthyridine carboxamide INSTIs (e.g., L-870,810) maps to specific integrase mutations (residues 72, 121, and 125), which are distinct from those conferring resistance to diketo acid inhibitors [1]. The N1-hydroxy group likely participates in key interactions that are disrupted by these mutations. The target compound, lacking the N1-hydroxy moiety, would not be expected to engage the same binding mode or be subject to the same resistance liabilities. However, this also means it would not benefit from the established INSTI resistance profile data. No direct resistance profiling data are available. This differentiation is relevant for programs seeking naphthyridine-3-carboxamides with alternative resistance profiles or those deliberately avoiding integrase as a target.

Drug Resistance Integrase Mutations Naphthyridine Carboxamide

Recommended Application Scenarios for N-(3-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-06-1) Based on Structural Differentiation Evidence


Tool Compound for Investigating N1-Substituent Effects on 1,8-Naphthyridine-3-Carboxamide Target Selectivity

The target compound serves as a critical negative control or comparator in structure-activity relationship (SAR) studies aimed at understanding how the N1-substituent dictates the pharmacological target landscape of the 1,8-naphthyridine-3-carboxamide scaffold. Its N1-methyl group precludes the metal-chelating function required for HIV-1 integrase inhibition [1], enabling researchers to deconvolute N1-dependent vs. N1-independent biological activities within a compound library.

Screening for CB2 Receptor or Alternative G-Protein Coupled Receptor (GPCR) Targets

Given the precedent for the 2-oxo-1,8-naphthyridine-3-carboxamide scaffold to act as a selective CB2 receptor agonist with proapoptotic effects in leukemia cells [1], the target compound is a suitable candidate for inclusion in CB2 receptor binding and functional assays, as well as broader GPCR screening panels, to evaluate whether the N1-methyl and 3-methoxyphenyl modifications confer improved selectivity, potency, or pharmacokinetic properties compared to known analogs such as LV50.

Chemical Biology Probe for Integrase-Independent Antiviral or Anti-Proliferative Mechanisms

The demonstrated lack of the N1-hydroxy pharmacophore strongly suggests the target compound will not inhibit HIV-1 integrase strand transfer [1]. This property makes it useful as a selectivity control in phenotypic antiviral or anti-proliferative assays: any observed activity can be attributed to integrase-independent mechanisms, potentially revealing novel therapeutic targets or pathways amenable to modulation by the 1,8-naphthyridine-3-carboxamide chemotype.

Medicinal Chemistry Starting Point for Lead Optimization with Designed Metabolic Stability

The N1-methyl group may confer enhanced metabolic stability compared to the N1-hydroxy series, as the hydroxyl moiety is susceptible to glucuronidation and phase II metabolism. Although no direct stability data are available for the target compound, the structural rationale supports its procurement as a starting scaffold for lead optimization programs where reduced metabolic liability at the N1 position is a design objective, particularly for indications requiring oral bioavailability or extended half-life.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.